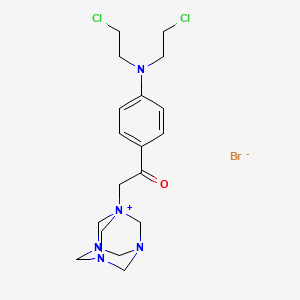
1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide
Vue d'ensemble
Description
AT-584 is a bio-active chemical.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Routes : Research has shown efficient methods for synthesizing compounds like 1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide. For example, bis(triazolo[3,4-b]thiadiazine) derivatives linked directly to the benzene core have been synthesized through a process involving the preparation of bis(s-triazole) followed by reaction with phenacyl bromide, demonstrating a method of creating structurally related compounds (Sarhan, Badawy, & Elwahy, 2014).
Heterocyclic Chemistry : A related study on the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene from the reaction with phenacyl bromide has broadened our understanding of the chemical reactions and potential applications of similar compounds in the field of heterocyclic chemistry (Haggam, 2015).
Potential Medical Applications
Antitumor Activity : Some compounds structurally related to 1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide have demonstrated significant antitumor effects in experimental models. For instance, nitrogen mustards of cyclic phosphoramide ester and thioester were found to exhibit broad antitumor effects, suggesting potential for medical applications in oncology (Jen Yf, 1962).
Antimicrobial Properties : Certain derivatives of triazolothiadiazine, which bear similarity to the compound , have been synthesized and tested for in vitro activity against various bacterial strains, indicating the potential for antimicrobial applications (Reddy, Rao, Yakub, & Nagaraj, 2011).
Pharmacological Aspects
Antioxidant Activities : Research into novel bis-aroylbenzodifuran derivatives, which are structurally related, has included studies on their antioxidant activities. These studies provide a basis for understanding how similar compounds might be used in pharmacological contexts for their antioxidant properties (Kiran et al., 2018).
Antitumor Potential : There's ongoing research into the antitumor activities of various heterocyclic compounds. For instance, a study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine, which reacts with phenacyl bromide, explores the synthesis of triazines and triazepines as potential anti-tumor agents (Badrey & Gomha, 2012).
Propriétés
Numéro CAS |
16810-17-6 |
|---|---|
Nom du produit |
1-(p-(Bis(2-chloroethyl)amino)phenacyl)-3,5,7-triaza-1-azoniaadamantane bromide |
Formule moléculaire |
C18H26BrCl2N5O |
Poids moléculaire |
479.2 g/mol |
Nom IUPAC |
1-[4-[bis(2-chloroethyl)amino]phenyl]-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide |
InChI |
InChI=1S/C18H26Cl2N5O.BrH/c19-5-7-24(8-6-20)17-3-1-16(2-4-17)18(26)9-25-13-21-10-22(14-25)12-23(11-21)15-25;/h1-4H,5-15H2;1H/q+1;/p-1 |
Clé InChI |
LBEQBZRSVLHMJK-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |
SMILES canonique |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.[Br-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3,5,7-Triaza-1-azoniatricyclo(3.3.1.1(3,7))decane, 1-(2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxoethyl)-, bromide AT 584 AT-584 p-bis(2-chloroethyl)amino-omega-bromoacetophenone hexamethylenetetramine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



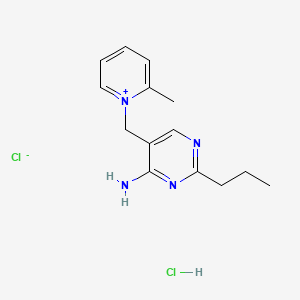
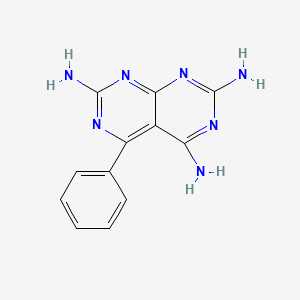
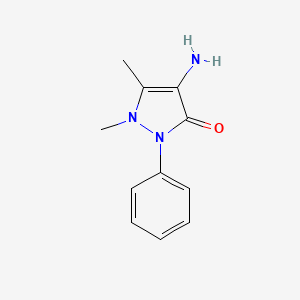
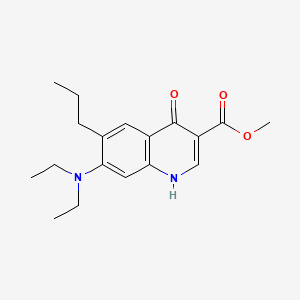
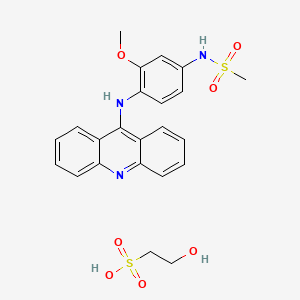
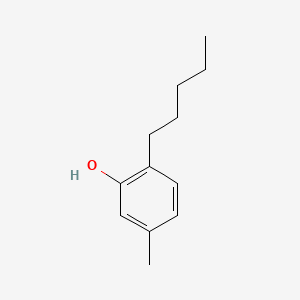
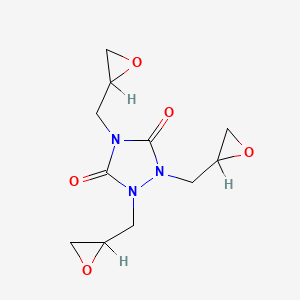
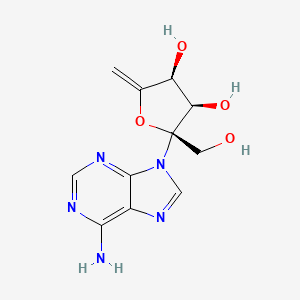
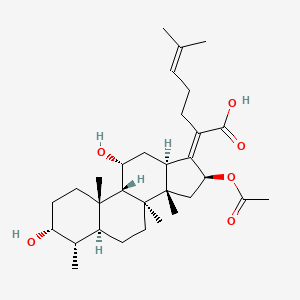
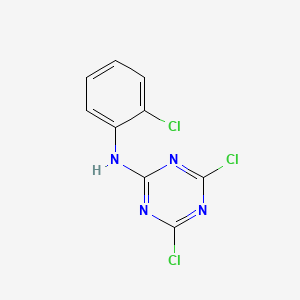
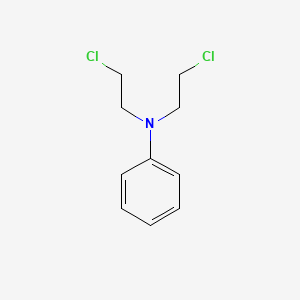
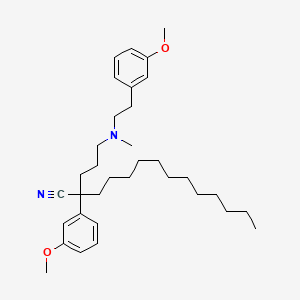
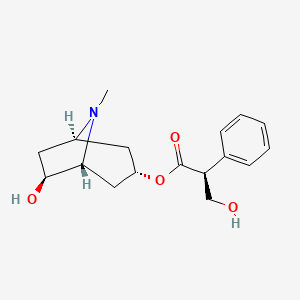
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)